molecular formula C17H17N5O3 B2378038 6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421473-47-3

6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2378038
CAS RN: 1421473-47-3
M. Wt: 339.355
InChI Key: MRKQSRSRFYETRB-UHFFFAOYSA-N
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Description

The compound “6-((1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperidine rings would give the molecule a certain degree of rigidity. The carbonyl, ether, and nitrile functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction. The ether linkage might be cleaved under acidic conditions. The nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The compound of interest is involved in the synthesis of heterocyclic compounds, serving as a precursor or intermediary in the creation of diverse chemical structures with potential applications in medicinal chemistry and material science. For instance, enaminones have been explored for their utility in heterocyclic syntheses, demonstrating the versatility of similar compounds in generating novel heterocyclic structures, such as 2,3-dihydropyridazine-4-carboxylic acids, which have significant potential in drug development and other applications (Abdulaziz Alnajjar et al., 2008).

Antimicrobial and Antifungal Activities

Compounds structurally related to the chemical of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. The synthesis and antimicrobial evaluation of nicotinamide derivatives, thieno[2,3-b]-pyridines, and other heterocyclic compounds containing the antipyrine moiety illustrate this application (Ismail M M Othman, 2013).

Biological Activity and Drug Development

The structural framework of the chemical lends itself to the synthesis of pharmacologically active molecules. Studies on indoles and related compounds, for example, have investigated their potential anti-inflammatory, ulcerogenic, and antispasmodic activities, showcasing the broader implications for drug discovery and development (O. Hishmat et al., 1999).

Antiproliferative Activity

A novel class of 6-indolypyridine-3-carbonitrile derivatives, synthesized through a one-pot multicomponent reaction involving structures akin to the compound of interest, exhibited antiproliferative activities against various cancer cell lines. This suggests the compound's potential role in the synthesis of anticancer agents, further emphasizing its importance in medicinal chemistry research (N. El-Sayed et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

6-[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21-16(23)5-3-14(20-21)17(24)22-8-6-13(7-9-22)25-15-4-2-12(10-18)11-19-15/h2-5,11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKQSRSRFYETRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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